2,6-Dimethoxypyridine-3-boronic acid mida ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxypyridine-3-boronic acid mida ester is a boronic acid derivative that is widely used in organic synthesis, particularly in the field of cross-coupling reactions. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxypyridine-3-boronic acid MIDA ester typically involves the reaction of 2,6-dimethoxypyridine with boronic acid in the presence of a MIDA (N-methyliminodiacetic acid) ligand. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize waste. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxypyridine-3-boronic acid MIDA ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to yield different functionalized pyridine compounds.
Substitution: The boronic acid group can be substituted with other functional groups through cross-coupling reactions
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
2,6-Dimethoxypyridine-3-boronic acid MIDA ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: This compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It has shown potential in enhancing the binding capacity of certain anticancer drugs, thereby improving their effectiveness
Industry: It is used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2,6-Dimethoxypyridine-3-boronic acid MIDA ester involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic acid group interacts with the metal catalyst, enabling the transfer of functional groups to the target molecule. This process is crucial in the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxy-3-pyridineboronic acid
- Phenylboronic acid pinacol ester
- Thiophene-3-boronic acid MIDA ester
Uniqueness
2,6-Dimethoxypyridine-3-boronic acid MIDA ester is unique due to its high stability and ease of handling compared to other boronic acid derivatives. Its ability to form stable complexes with metal catalysts makes it particularly valuable in cross-coupling reactions. Additionally, its enhanced binding capacity with certain anticancer drugs sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(2,6-dimethoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O6/c1-15-6-10(16)20-13(21-11(17)7-15)8-4-5-9(18-2)14-12(8)19-3/h4-5H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZIQYFQLIPRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(N=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.